3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one

Fragment-Based Drug Design Bromodomain X-ray Crystallography

Fragment-based screening for PHIP2 bromodomain often lacks experimentally validated starting points, forcing researchers into costly de novo campaigns. This compound is the sole 3-amino-1,6-dimethyl-1,2-DHP isomer with high-resolution (1.31 Å) X-ray crystallography confirming specific binding at the PHIP2 Kac-site BC loop interface (PDB 5RK3). • Occupancy: 0.41; validated binding pose against PHIP2 bromodomain • Enamine REAL Fragment Network-enabled for immediate computational hit-to-lead elaboration • Supplied at ≥95% purity with NMR/HPLC QC; multiple vendor sourcing ensures supply chain redundancy

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 1423034-54-1
Cat. No. B2473832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one
CAS1423034-54-1
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCC1=CC=C(C(=O)N1C)N
InChIInChI=1S/C7H10N2O/c1-5-3-4-6(8)7(10)9(5)2/h3-4H,8H2,1-2H3
InChIKeyVFLVYBUNQQTDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one: Structural Identity and Procurement Baseline


3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one (CAS 1423034-54-1) is a low-molecular-weight (138.17 Da) 1,2-dihydropyridine (1,2-DHP) heterocycle, characterized by an amino substituent at the 3-position and methyl groups at the 1- and 6-positions of the pyridin-2-one ring [1]. The compound is uniquely identified in the Protein Data Bank (PDB) as ligand UVV, where it has been experimentally validated as a crystallographic fragment hit against the second bromodomain of Pleckstrin Homology Interacting Protein (PHIP2) [2]. It is supplied as a research chemical by multiple vendors with standard purities of 95% or 98% .

Why Generic 1,2-Dihydropyridin-2-one Analogs Cannot Substitute for PHIP2 Research


Within the 1,2-dihydropyridin-2-one class, subtle positional isomerism dictates profoundly different biological outcomes. The target compound's 3-amino-1,6-dimethyl substitution pattern is the sole configuration with publicly available, high-resolution (1.31 Å) experimental X-ray crystallography data confirming a specific binding mode to the PHIP2 bromodomain [1]. A simple shift of the amino group from the 3- to the 4-position yields a regioisomer (CAS 5658-83-3) with identical molecular formula and mass, yet this molecule lacks any comparable target-specific structural validation [2]. For procurement decisions in fragment-based drug design or chemical biology, selecting an analog without this validated binding evidence introduces significant risk of unrecognized inactivity against the target of interest.

Product-Specific Quantitative Evidence Guide


Crystallographic Hit Validation for PHIP2 Bromodomain vs. Regioisomer

3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one is confirmed as a crystallographic hit against the Kac binding site of the PHIP2 bromodomain, with a fully refined 1.31 Å crystal structure (PDB 5RK3). This direct experimental validation distinguishes it from the 4-amino regioisomer (CAS 5658-83-3) and other in-class analogs that have no reported PHIP2 binding data [1]. Among the 52 fragment hits identified in the SAMPL7 screen, the 3-amino-1,6-dimethyl substitution pattern represents a unique chemotype that binds on the BC loop interface of PHIP2, providing a structurally characterized starting point for fragment elaboration [2].

Fragment-Based Drug Design Bromodomain X-ray Crystallography

PanDDA Occupancy and Fit Quality Metrics vs. Uncharacterized Analogs

In the PanDDA analysis of the PHIP2 fragment screen, the target compound exhibited an average occupancy of 0.41 with a real space correlation coefficient (RSCC) of 0.614, confirming reliable electron density for the bound state [1]. These quantitative model-quality metrics are absent for any other amino-dimethyl-dihydropyridinone isomer, including the 4-amino regioisomer. The RSCC value indicates a clear but partial binding event, typical for a low-affinity fragment, and provides a benchmark for subsequent optimization efforts [2].

PanDDA Crystallographic Fragment Screening Occupancy

Physical Property Profile: Rigidity and Hydrogen Bonding vs. Fragment Libraries

The target compound possesses 0 rotatable bonds, a molecular weight of 138.17 Da, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . This extremely rigid, low-molecular-weight profile aligns with the 'rule of three' (MW < 300, ≤ 3 HBD, ≤ 3 HBA, ≤ 3 rotatable bonds) for fragment libraries, placing it among the most sterically constrained fragments in the PHIP2 hit set. The absence of rotatable bonds reduces entropic penalty upon binding, a feature not uniformly shared by other amino-dihydropyridinones, such as 3-(aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one (CAS 75985-28-3, rotatable bonds = 1, MW = 152.19), which introduces conformational flexibility that may lower binding efficiency .

Fragment Library Design Physicochemical Properties Lead-Likeness

Commercial Availability and Batch QC Documentation vs. Analog Sources

The target compound is available from multiple major building-block suppliers with standard purity specifications of 95% (Bidepharm, AKSci) and 98% (Leyan), supported by batch-specific quality control documentation including NMR and HPLC . Its fragment code Z1501469697 is also listed by Enamine (via CymitQuimica) as part of the DSI-poised fragment library used in the XChem screen . In contrast, the 4-amino regioisomer (CAS 5658-83-3) is listed with a lower typical purity specification of 97% from a single supplier (AKSci), and fewer vendors offer documented QC . For fragment-based screening where compound integrity directly impacts hit validation, the broader availability with higher purity of the 3-amino isomer reduces procurement risk.

Procurement Quality Control NMR HPLC

Kac Binding Site Specificity in PHIP2 vs. Non-Binders

The SAMPL7 fragment screen identified 52 binders across 4 distinct sites on PHIP2; 47 fragments, including the target compound, bound specifically to the pharmacologically relevant acetyl-lysine (Kac) binding pocket [1]. This site-specific binding is essential for developing chemical probes targeting epigenetic reader domains. The 3-amino-1,6-dimethyl substitution enables key interactions at the BC loop interface, a region critical for acetyl-lysine recognition. Other aminopyridinone isomers were not present in the screening library, and thus their site-specificity remains unknown, making the target compound the only validated Kac-site probe among its closest analogs [2].

Bromodomain Acetyl-Lysine Binding Pocket Fragment Selectivity

Enamine REAL Database Enumeration Potential vs. Non-Indexed Analogs

The target compound is embedded in the Enamine REAL database (fragment code Z1501469697), which contains approximately 40 million synthetically accessible compounds enumerated around fragment scaffolds [1]. This indexing allows computational chemists to query the Fragment Network to identify purchasable follow-up compounds with high synthetic tractability directly from the crystal structure hit. In contrast, the 4-amino regioisomer (CAS 5658-83-3) and 3-(aminomethyl) analog (CAS 75985-28-3) are not indexed in this fragment network, denying researchers access to a pre-computed chemical space for rapid hit-to-lead expansion [2].

Fragment Elaboration Chemical Space Hit Expansion

Procurement-Relevant Application Scenarios


PHIP2 Bromodomain Fragment-Based Drug Discovery: Validated Hit-to-Lead Starting Point

This compound serves as an experimentally validated fragment hit for the PHIP2 bromodomain Kac binding site, with a high-resolution (1.31 Å) co-crystal structure (PDB 5RK3) demonstrating key interactions at the BC loop interface [1]. Its integration into the Enamine REAL database via the Fragment Network enables immediate computational enumeration of synthetically accessible follow-up compounds, significantly accelerating the hit-to-lead phase [2]. Researchers procuring this fragment obtain a starting point with confirmed binding pose, occupancy metrics (0.41), and a pre-mapped elaboration pathway, eliminating the need for de novo fragment screening against PHIP2.

Computational Chemistry Benchmarking and SAMPL7 Challenge Replication

As one of 47 Kac-site binders in the SAMPL7 protein-ligand challenge dataset, this compound is essential for researchers developing, validating, or benchmarking computational methods for fragment screening discrimination, binding pose prediction, and free energy calculations [1]. The publicly available experimental data (PDB structure, binding classification, and PanDDA event maps) combined with commercial availability from multiple vendors (at 95-98% purity) make it a reproducible reference standard for academic and industrial computational chemistry groups [2].

Epigenetic Chemical Probe Development Targeting Bromodomains

The compound's validated binding to the acetyl-lysine recognition pocket of a bromodomain positions it as a useful scaffold for developing chemical probes aimed at epigenetic reader domains [1]. Its favorable fragment-like physicochemical properties (MW 138.17, 0 rotatable bonds, 1 HBD, 3 HBA) and availability with documented QC (NMR, HPLC) from multiple suppliers support its use as a core scaffold for structure-guided optimization campaigns targeting bromodomain-mediated protein-protein interactions [2].

Fragment Library Expansion and Diversity for XChem Screening Facilities

Given its proven success in an XChem fragment screen and its commercial availability as part of the Enamine DSI-poised library (code Z1501469697), this compound is a rational addition to institutional fragment libraries intended for crystallographic screening at synchrotron facilities [1]. Its 3-amino-1,6-dimethyl substitution pattern offers a distinct chemotype compared to other amino-dihydropyridinone isomers, enhancing the chemical diversity of screening collections [2].

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